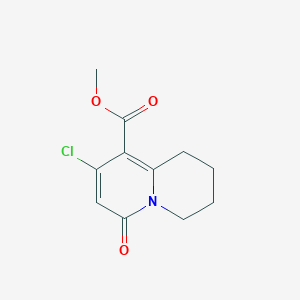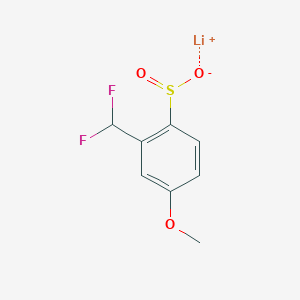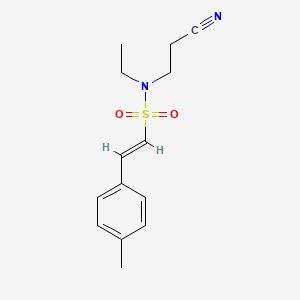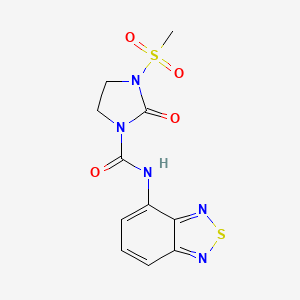
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A) and has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Derivatives
Electrochemical methods have been explored for synthesizing phenylpiperazine derivatives, showcasing a reagent-less, environmentally friendly approach with high atom economy. This method emphasizes the synthesis of new derivatives in aqueous solutions, contributing to the sustainable development of piperazine-based compounds (Nematollahi & Amani, 2011).
Synthesis of Piperazine Substituted Quinolones
Research has developed methods for the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides. This process led to the creation of substituted piperazine quinolones, demonstrating the compound's versatility in synthesizing potential therapeutic agents (Fathalla & Pazdera, 2017).
Antimicrobial Studies
A study focused on synthesizing amide derivatives of quinolone and investigating their antimicrobial properties revealed that these compounds exhibit significant activity against various bacterial strains. This underscores the potential of such derivatives in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Anti-Cancer and Analgesic Properties
The synthesis of pyrazole derivatives has led to identifying compounds with promising σ1 receptor antagonism, showcasing significant solubility and metabolic stability. These characteristics highlight their potential in pain management and cancer treatment, marking a significant advancement in medicinal chemistry (Díaz et al., 2020).
Corrosion Inhibition
Exploring the compound's derivatives as corrosion inhibiting additives for C35E steel in HCl electrolyte, it was found that these derivatives significantly enhance anti-corrosion properties. This application demonstrates the compound's potential in industrial maintenance and protection strategies (El Faydy et al., 2020).
Synthesis and SAR Studies
The design and synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been explored. These studies focus on their antimicrobial, antioxidant, and enzyme inhibitory potentials, contributing valuable insights into structure-activity relationships and potential pharmaceutical applications (Mermer et al., 2018).
Eigenschaften
IUPAC Name |
1-[4-[4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O3/c1-4-37-30-20-29(24-7-5-21(2)6-8-24)32-28-14-11-25(19-27(28)30)31(36)34-17-15-33(16-18-34)26-12-9-23(10-13-26)22(3)35/h5-14,19-20H,4,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXCWTNIXQDIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2764882.png)
![Ethyl [(5-chloro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B2764885.png)
![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)


![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764892.png)



![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)
![2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B2764899.png)
